1-Butoxy-2,3-difluoro-4-nitrobenzene
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Overview
Description
1-Butoxy-2,3-difluoro-4-nitrobenzene is an organic compound with the molecular formula C10H11F2NO3 and a molecular weight of 231.2 g/mol It is a derivative of benzene, substituted with butoxy, difluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with electrophiles to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases as catalysts and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-butoxy-2,3-difluoro-4-nitrobenzene may involve large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-2,3-difluoro-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents such as hydrogen gas or metal hydrides. The reaction conditions vary depending on the desired product but often involve controlled temperature and pressure to optimize the reaction yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized benzene derivatives .
Scientific Research Applications
1-Butoxy-2,3-difluoro-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-butoxy-2,3-difluoro-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Similar in structure but with a cyclohexyl group instead of a nitro group.
3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl: Contains difluoro and cyclohexyl groups but lacks the butoxy and nitro groups.
Uniqueness
1-Butoxy-2,3-difluoro-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (butoxy) groups on the benzene ring makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
1-butoxy-2,3-difluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-2-3-6-16-8-5-4-7(13(14)15)9(11)10(8)12/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZGIXOBDMNIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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